3-Octenoic acid

描述

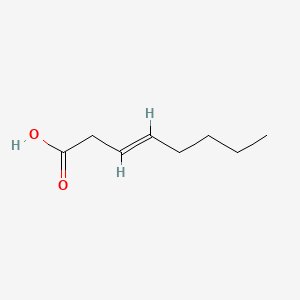

3-Octenoic acid (CAS 1577-19-1), an unsaturated fatty acid with the molecular formula C₈H₁₄O₂, is a naturally occurring compound found in diverse biological sources. It has been identified in Arctium lappa (burdock) roots as part of fatty acid profiles , Carpobrotus edulis flowers , and Shorea robusta extracts . Its presence in mammalian milk and plant oils like coconut and palm kernel oil underscores its biological ubiquity . Structurally, the compound features a carboxylic acid group and a double bond at the third carbon, contributing to its reactivity and functional versatility.

This compound exhibits notable bioactivities, including anti-inflammatory, antifungal, and antimicrobial properties. Research highlights its role in inhibiting pro-inflammatory cytokines and enzymes linked to inflammatory pathways . Its applications span the food industry (as a preservative), cosmetics, and pharmaceuticals, reflecting its multifunctional utility .

准备方法

Synthetic Routes and Reaction Conditions: 3-Octenoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-octene using oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-octyne. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: 3-Octenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form 3-octanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to form octanoic acid using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and ozone.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed:

Oxidation: 3-Octanoic acid.

Reduction: Octanoic acid.

Substitution: Esters, amides, and other derivatives.

科学研究应用

Flavor and Fragrance Industry

Usage : 3-Octenoic acid is utilized as a flavoring agent in food products and as a fragrance component in cosmetics. It contributes to unique scent profiles that enhance product appeal.

Case Study : A study demonstrated that the addition of this compound in food formulations improved sensory attributes, making it a valuable component for flavor enhancement in culinary applications .

Biochemical Research

Usage : This compound serves as a building block in the synthesis of various bioactive molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Research Findings : Researchers have successfully used this compound in synthesizing compounds that exhibit biological activity against specific pathogens. Its role as a precursor in organic synthesis has been documented in several studies, highlighting its importance in drug discovery .

Polymer Production

Usage : In the manufacturing of specialty polymers, this compound contributes to creating coatings and adhesives that offer enhanced flexibility and durability compared to traditional materials.

Data Table: Properties of Polymers Incorporating this compound

| Property | Traditional Polymers | Polymers with this compound |

|---|---|---|

| Flexibility | Moderate | High |

| Durability | Low | High |

| Thermal Stability | Moderate | Enhanced |

This table illustrates the performance improvements observed when incorporating this compound into polymer formulations .

Surfactant Formulation

Usage : this compound is important in producing surfactants used in cleaning products and detergents, enhancing their effectiveness in removing dirt and grease.

Case Study : A study found that surfactants formulated with this compound exhibited superior emulsifying properties compared to those made with conventional fatty acids. This property is crucial for enhancing cleaning efficiency in household and industrial applications .

Nutritional Research

Usage : The compound is studied for its potential health benefits, particularly its anti-inflammatory properties, making it relevant in nutritional research and dietary supplement development.

Research Findings : Recent studies have shown that dietary supplementation with octanoic acid can positively influence metabolic health by modulating inflammatory responses. This has implications for developing functional foods aimed at improving health outcomes .

作用机制

The mechanism of action of 3-octenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form various metabolites that participate in cellular processes. The double bond in its structure allows it to undergo reactions that can modify its activity and interactions with other molecules.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues of 3-Octenoic Acid

| Compound Name | CAS Number | Molecular Formula | Double Bond Position | Key Sources |

|---|---|---|---|---|

| This compound | 1577-19-1 | C₈H₁₄O₂ | C3 | Arctium lappa, coconut oil |

| trans-2-Octenoic acid | 1871-67-6 | C₈H₁₄O₂ | C2 | Synthetic/plant extracts |

| cis-4-Octenoic acid ethyl ester | 34495-71-1 | C₁₀H₁₈O₂ | C4 | Laboratory synthesis |

| Hexanoic acid (Caproic acid) | 142-62-1 | C₆H₁₂O₂ | N/A (saturated) | Animal fats, dairy products |

| Octanoic acid (Caprylic acid) | 124-07-2 | C₈H₁₆O₂ | N/A (saturated) | Coconut oil, palm kernel oil |

Structural Insights :

- Double Bond Position: The position of the double bond significantly influences reactivity and biological activity. For example, this compound’s C3 double bond enhances its anti-inflammatory effects compared to saturated counterparts like octanoic acid .

- Saturation: Saturated analogues (e.g., octanoic acid) lack double bonds, reducing their oxidative susceptibility but limiting their interaction with cellular receptors involved in inflammation .

Functional Comparison

Table 2: Bioactivity Profiles of Selected Fatty Acids

| Compound | Anti-Inflammatory | Antimicrobial | Antifungal | Anticancer | Key References |

|---|---|---|---|---|---|

| This compound | +++ | ++ | ++ | + | |

| Octanoic acid | + | +++ | +++ | - | |

| Hexanoic acid | - | ++ | + | - | |

| trans-2-Octenoic acid | ++ | + | + | Not studied |

Key Findings :

- Antimicrobial Activity: Octanoic acid (caprylic acid) shows superior antimicrobial potency due to its ability to disrupt microbial cell membranes . However, this compound’s unsaturated structure allows targeted enzyme inhibition, offering a complementary mechanism .

- Anti-Inflammatory Effects: this compound outperforms saturated analogues by modulating cytokine production (e.g., TNF-α, IL-6) and suppressing NF-κB signaling .

- Anticancer Potential: Preliminary studies suggest this compound inhibits breast and colon cancer cells, a property absent in octanoic acid .

Food Industry

This compound serves as a preservative in dairy and baked goods, leveraging its antimicrobial properties to extend shelf life . In contrast, octanoic acid is widely used in non-food applications like lubricants due to its higher stability .

Pharmaceuticals

The compound’s anti-inflammatory effects are being explored for treating psoriasis and arthritis . Its structural analogue, cis-4-octenoic acid ethyl ester, is under investigation for drug delivery systems due to enhanced solubility .

Cosmetics

In skincare formulations, this compound’s antifungal activity addresses conditions like dandruff, while its unsaturated structure aids in emulsification .

生物活性

3-Octenoic acid, a medium-chain unsaturated fatty acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

This compound (C8H14O2) is characterized by its unsaturated structure, which contributes to its unique biological activities. The presence of a double bond in the carbon chain enhances its reactivity and interaction with biological systems.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study by Ramya et al. (2015) highlighted its potential in inhibiting cancer cell proliferation. The compound was found to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

| Study | Cell Line | Effect |

|---|---|---|

| Ramya et al. (2015) | Various cancer cell lines | Induces apoptosis |

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing natural preservatives and therapeutic agents.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Candida albicans | Antifungal properties |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling Pathways : It influences pathways related to cell growth and apoptosis.

- Antioxidant Properties : The compound acts as a free radical scavenger, reducing oxidative stress.

- Interaction with Membrane Lipids : Its unsaturated structure allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Case Studies

A notable case study involved the use of this compound in treating glioblastoma cells. The study indicated that the compound altered metabolic pathways associated with energy production and cellular proliferation, providing insights into its potential as an adjunct therapy in cancer treatment .

常见问题

Basic Research Questions

Q. What are the common laboratory synthesis methods for 3-Octenoic acid, and what analytical techniques validate its purity?

- Methodological Answer : this compound can be synthesized via esterification or isomerization of related unsaturated fatty acids. For example, trans-3-hexenoic acid synthesis methods (e.g., using sorbic acid and malonic acid derivatives) can be adapted . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to distinguish stereoisomers . Safety protocols, including local exhaust ventilation and impermeable gloves, must be followed during synthesis .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability) and safety goggles to prevent skin/eye contact .

- Ventilation : Install local exhaust systems to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via licensed waste handlers .

- Storage : Store in airtight containers away from strong oxidizers and heat sources .

Q. How do researchers characterize the stereoisomerism of this compound?

- Methodological Answer : Stereoisomer separation employs chiral column chromatography or capillary electrophoresis. Spectral techniques like infrared (IR) spectroscopy and -NMR differentiate cis/trans configurations by analyzing carbonyl group shifts and coupling constants . For quantitative isomer ratios, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of specific this compound isomers?

- Methodological Answer : Use design of experiments (DoE) to test variables like catalyst type (e.g., palladium for hydrogenation), temperature (40–80°C), and solvent polarity. Kinetic studies via in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor reaction progress . For enantioselective synthesis, chiral auxiliaries or enzymatic catalysis (e.g., lipases) may enhance stereochemical control .

Q. What methodologies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer for in vitro assays) .

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, accounting for variables like cell line specificity or solvent effects .

- Dose-Response Curves : Establish EC values across multiple models (e.g., bacterial vs. mammalian cells) to clarify bioactivity thresholds .

Q. What environmental impact assessment methods are suitable for this compound in aquatic systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates under aerobic conditions .

- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays .

- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility in water/ethanol mixtures using GROMACS with OPLS-AA force fields .

- Density Functional Theory (DFT) : Calculate pKa values via Gaussian 16 using the B3LYP/6-311++G(d,p) basis set .

- Validation : Compare computational results with experimental data (e.g., logP from shake-flask assays) .

属性

IUPAC Name |

(E)-oct-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPOSDLLFZKGOW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315228 | |

| Record name | (3E)-3-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Oily, fatty aroma | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in most organic solvents, Soluble (in ethanol) | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938 (20°) | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5163-67-7, 1577-19-1 | |

| Record name | (3E)-3-Octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5163-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octenoic acid, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005163677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENOIC ACID, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5ID1X5WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。